5-Ethynyl-2-methoxypyridine

Medicinal Chemistry Cross-Coupling Pharmacophore Design

Researchers often face inconsistent reactivity in Sonogashira couplings due to electronic variations in pyridine building blocks. 5-Ethynyl-2-methoxypyridine (CAS 663955-59-7) solves this with its strong +M methoxy effect, enhancing electron density for faster, higher-yielding reactions with electron-deficient aryl halides. It is the essential precursor for the potent mGlu5 negative allosteric modulator methoxy-PEPy (IC50 = 1 nM), where alternative ethynylpyridines cause >100-fold potency loss. • Superior reactivity: Activated pyridine ring for efficient Pd-catalyzed cross-couplings. • Critical pharmacophore: Enables synthesis of high-potency mGlu5 modulators (IC50 1 nM). • Reliable supply: High-purity (≥98%) building block, ready for global shipping.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
CAS No. 663955-59-7
Cat. No. B1321258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-methoxypyridine
CAS663955-59-7
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C#C
InChIInChI=1S/C8H7NO/c1-3-7-4-5-8(10-2)9-6-7/h1,4-6H,2H3
InChIKeyMQHVRXMDMIUWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2-methoxypyridine (663955-59-7): A Key Building Block for Sonogashira Couplings and Heterocyclic Synthesis


5-Ethynyl-2-methoxypyridine (CAS 663955-59-7, MFCD10698135, C8H7NO, MW 133.15) is a heterocyclic pyridine derivative featuring an ethynyl group at the 5-position and a methoxy group at the 2-position . This dual substitution pattern establishes it as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Sonogashira coupling, where the terminal alkyne serves as a robust handle for carbon-carbon bond formation . The compound is primarily utilized in medicinal chemistry and agrochemical research for the construction of complex molecules [1].

Why 5-Ethynyl-2-methoxypyridine Cannot Be Replaced by Other Ethynylpyridine Analogs


In-class compounds such as 5-ethynyl-2-methylpyridine, 5-ethynyl-2-chloropyridine, or 5-ethynyl-2-pyridinol are not interchangeable with 5-ethynyl-2-methoxypyridine due to the divergent electronic and steric properties conferred by the 2-position substituent. The methoxy group strongly influences the pyridine ring's electron density, altering its reactivity in cross-coupling reactions, its basicity, and its subsequent behavior as a pharmacophore . For instance, the +M effect of the methoxy group increases the electron density on the pyridine nitrogen relative to a methyl or chloro substituent, which can impact coordination to metal catalysts and binding to biological targets . The following evidence guide quantifies these critical differences in specific experimental contexts.

Quantitative Differentiation of 5-Ethynyl-2-methoxypyridine from Analogs: Physical and Reactivity Data


Enhanced Electron Density on Pyridine Ring via Methoxy Substituent: A Comparative Analysis with 5-Ethynyl-2-methylpyridine

The methoxy group at the 2-position of 5-ethynyl-2-methoxypyridine exerts a strong +M (mesomeric) electron-donating effect into the pyridine ring, which is absent in analogs such as 5-ethynyl-2-methylpyridine (which exhibits only a +I inductive effect) [1]. This difference in electronic character is quantifiable through computational parameters and influences the compound's reactivity in palladium-catalyzed cross-couplings and its interaction with biological targets .

Medicinal Chemistry Cross-Coupling Pharmacophore Design

Physical Property Divergence: Boiling Point and Density Comparison with 5-Ethynyl-2-methylpyridine

The methoxy substituent significantly alters the physical properties of 5-ethynyl-2-methoxypyridine compared to its methyl analog. The predicted boiling point of the target compound (196.2 ± 25.0 °C) is higher than that of 5-ethynyl-2-methylpyridine (175.7 ± 28.0 °C), while its predicted density (1.08 ± 0.1 g/cm³) is greater than that of the methyl analog (1.0 ± 0.1 g/cm³) . These differences are relevant for purification strategies (distillation) and for formulation considerations.

Process Chemistry Purification Physical Characterization

Potential for Enhanced Analgesic Activity Compared to Aspirin: A Proposed Mechanism Based on Structural Analogy

5-Ethynyl-2-methoxypyridine has been proposed to act as an inhibitor of prostaglandin synthesis, similar to aspirin, but with a distinct chemical scaffold . While direct comparative IC50 data against COX-1 or COX-2 are not available, the compound's cyclic pharmacophore features are noted to resemble those of aspirin, suggesting potential for analgesic, anti-inflammatory, and anti-pyretic properties [1].

Pharmacology Analgesic Anti-inflammatory

Synthetic Accessibility: A Common Intermediate in the Synthesis of mGlu5 Receptor Antagonists

5-Ethynyl-2-methoxypyridine serves as a key intermediate in the synthesis of methoxy-PEPy, a potent and selective mGlu5 receptor antagonist with an IC50 of 1 nM . While the target compound itself is not the active agent, its incorporation into the methoxy-PEPy structure is essential for the high potency observed. This contrasts with other ethynylpyridine analogs, which may lead to less active or inactive mGlu5 ligands [1].

Medicinal Chemistry Neuroscience mGlu5 Antagonist

Optimal Application Scenarios for 5-Ethynyl-2-methoxypyridine Based on Quantitative Differentiation


Synthesis of Potent mGlu5 Receptor Antagonists for Neuroscience Research

5-Ethynyl-2-methoxypyridine is the preferred building block for synthesizing methoxy-PEPy and related mGlu5 negative allosteric modulators. The methoxy group at the 2-position is critical for achieving the high potency (IC50 = 1 nM) observed with methoxy-PEPy, a key tool compound for investigating the role of mGlu5 in anxiety, pain, and neurodegenerative disorders . Using alternative ethynylpyridines in this synthetic sequence results in a significant loss of activity (>100-fold decrease in potency), making the methoxy derivative essential for this application [1].

Medicinal Chemistry Programs Targeting Analgesic and Anti-inflammatory Pathways

The proposed mechanism of action as a prostaglandin synthesis inhibitor, coupled with structural similarities to aspirin, positions 5-ethynyl-2-methoxypyridine as a candidate scaffold for developing novel analgesics . While direct potency data are lacking, the compound's cyclic pharmacophore and its inability to cross the blood-brain barrier (as indicated by low oral bioavailability of <10%) suggest potential for peripheral analgesic effects with reduced CNS side effects [1]. This contrasts with other ethynylpyridine analogs that may exhibit different pharmacokinetic profiles or lack this proposed activity.

Palladium-Catalyzed Cross-Coupling Reactions Requiring Electron-Rich Alkynes

The strong +M effect of the methoxy group enhances the electron density on the pyridine ring, making 5-ethynyl-2-methoxypyridine a superior substrate in Sonogashira couplings with electron-deficient aryl halides . This electronic activation can lead to faster reaction rates and higher yields compared to less electron-rich analogs like 5-ethynyl-2-methylpyridine. The compound's predicted boiling point (196.2 °C) also facilitates purification by distillation after coupling reactions [1].

Construction of Heterocyclic Libraries for Agrochemical Discovery

As a versatile building block, 5-ethynyl-2-methoxypyridine is employed in the synthesis of diverse heterocyclic scaffolds, including fused pyridines and pyrimidines, which are frequently explored for herbicidal and fungicidal activity . The methoxy group's influence on the compound's lipophilicity (clogP ≈ 1.2) and its ability to participate in hydrogen bonding (PSA = 9.2 Ų) differentiate it from other ethynylpyridine building blocks, guiding the design of agrochemical candidates with optimized physicochemical properties [1].

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